2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Plantagoside can be synthesized through the extraction of Plantago major seeds using a 50% ethanol solution . The seeds are first dried and then subjected to ethanol extraction to isolate the compound . The structure of plantagoside is elucidated using chemical and spectral evidence .
Industrial Production Methods
Industrial production of plantagoside involves large-scale extraction from Plantago major seeds. The seeds are harvested, dried, and then processed using ethanol extraction methods to obtain plantagoside in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Plantagoside undergoes several types of chemical reactions, including:
Oxidation: Plantagoside can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert plantagoside into its aglycone form.
Substitution: Substitution reactions can occur at the hydroxyl groups of plantagoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include the aglycone form of plantagoside and various oxidation products .
Scientific Research Applications
Plantagoside has a wide range of scientific research applications:
Mechanism of Action
Plantagoside exerts its effects primarily through the inhibition of the Maillard reaction . It prevents the formation of advanced glycation end products by inhibiting protein cross-linking glycation . This mechanism is significant in the prevention of diabetic complications and other age-related diseases .
Comparison with Similar Compounds
Plantagoside is unique compared to other flavanone glycosides due to its potent inhibitory effects on the Maillard reaction . Similar compounds include:
Aucubin: Another glycoside isolated from Plantago major with different biological activities.
Geniposidic Acid: Found in the same plant but with distinct pharmacological properties.
Acteoside: A phenylethanoid glycoside with antioxidant properties.
Plantagoside stands out due to its specific inhibition of protein glycation, making it a valuable compound in the prevention of diabetic complications .
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFFBROYEDWRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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